XLR11 Degradant

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

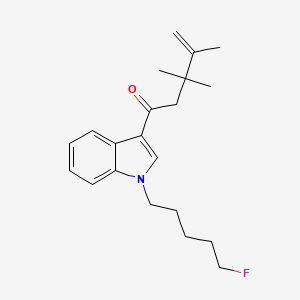

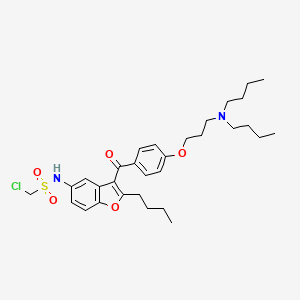

XLR11 Degradant is a compound with the chemical formula C21H28FNO . It is a common impurity observed during GC-MS analysis of samples containing XLR11 . The opened ring of the degradant is presumed to be produced during heating of XLR11 .

Synthesis Analysis

The metabolism of XLR11, a novel synthetic cannabinoid, was studied using a HepaRG cell culture . The HepaRG cells were incubated with the drug for 48 hours and the metabolites were extracted from the culture medium by liquid-liquid extraction . N - (5-Hydroxypentyl) metabolite and N -pentanoic acid metabolite were identified in the culture medium of XLR11, and several other metabolites, presumably formed by oxidation of the first two metabolites and XLR11, were detected .

Molecular Structure Analysis

The molecular structure of XLR11 Degradant is C21H28FNO . The opened ring of the degradant is presumed to be produced during heating of XLR11 . This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of XLR11 .

Chemical Reactions Analysis

A metabolic experiment with the thermal degradation product of XLR11, XLR11 degradant, using HepaRG cells revealed that the urinary metabolites were almost identical to the XLR11 degradant metabolites . These findings suggest that most of the XLR11 was degraded by heating when the user smoked the herbal product containing XLR11 .

Physical And Chemical Properties Analysis

XLR11 Degradant is a solid, often in powder form . Its melting point range is generally around room temperature . It is soluble in organic solvents such as ethanol and acetone . The molecular weight of XLR11 Degradant is 329.5 g/mol .

Applications De Recherche Scientifique

Metabolism in Human Cells and Detection in Urine : A study by Kanamori et al. (2015) investigated the metabolism of XLR-11 in HepaRG human hepatoma cells. They found that several metabolites formed by the oxidation of XLR-11 were detected, and these metabolites were almost identical to the XLR-11 degradant metabolites found in the urine of XLR-11 users. This suggests that most of the XLR-11 was degraded when users smoked the herbal product containing XLR-11 (Kanamori, Kanda, Yamamuro, Kuwayama, Tsujikawa, Iwata, & Inoue, 2015).

Quantitative Measurement in Oral Fluid : Research by Amaratunga et al. (2014) developed a bioanalytical method for testing oral fluid samples for XLR11. This method was validated according to FDA guidelines, demonstrating its potential for high-throughput toxicological screening applications (Amaratunga, Thomas, Lorenz Lemberg, & Lemberg, 2014).

Detection of Urinary Metabolites : Another study by Jang et al. (2015) focused on the metabolic profile of XLR-11 in human urine using advanced mass spectrometry. They identified 19 metabolites generated through various biochemical reactions, providing insights into specific markers for XLR-11 intake (Jang, Kim, Park, Kim, Han, Baeck, Yang, & Yoo, 2015).

Hyperreflexia Induced by XLR-11 Smoke : Hataoka et al. (2019) investigated the hyperreflexic effect induced by XLR-11 smoke, focusing on the pyrolytic degradant of XLR-11. They found that this effect is mediated by the CB1 receptor and possibly by GABAergic function (Hataoka, Kaizaki-Mitsumoto, Takebayashi-Ohsawa, Hattori, Funada, & Numazawa, 2019).

Propriétés

IUPAC Name |

1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZVSTOQIZTNCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043145 |

Source

|

| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

XLR11 Degradant | |

CAS RN |

1616469-09-0 |

Source

|

| Record name | 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)

![17-Methyl-5α-androst-2-eno[2,3-d]isoxazol-17β-ol](/img/no-structure.png)

![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)

![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone](/img/structure/B565910.png)

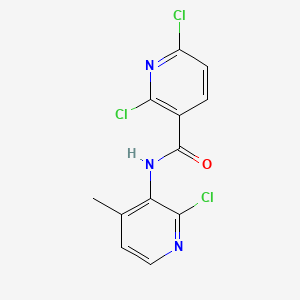

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)